molecular formula C26H22N2O2 B5972420 4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide

4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide

Cat. No.: B5972420
M. Wt: 394.5 g/mol
InChI Key: HHOAGIVRYIVLAA-UHFFFAOYSA-N
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Description

4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide is a complex organic compound with a molecular formula of C28H24N2O3

Properties

IUPAC Name

4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O2/c1-17-8-3-4-12-22(17)25(29)27-19-9-7-10-20(16-19)28-26(30)24-15-14-18(2)21-11-5-6-13-23(21)24/h3-16H,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHOAGIVRYIVLAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=C(C4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by amide formation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Use of halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[3-[(2-methylbenzoyl)amino]phenyl]naphthalene-1-carboxamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

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